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Compound of Interest

Compound Name:
1-Phenylpiperidine-2-carboxylic

acid

Cat. No.: B1359680 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The phenylpiperidine scaffold remains a cornerstone in medicinal chemistry, yielding a diverse

array of compounds with significant therapeutic potential. This guide provides a comparative

analysis of recently developed phenylpiperidine derivatives, focusing on their in vitro and in

vivo pharmacological profiles. The data presented herein is compiled from recent studies and is

intended to aid researchers in the evaluation and selection of promising candidates for further

development.

I. Comparative In Vitro and In vivo Data
The following tables summarize the key quantitative data for novel phenylpiperidine

compounds across different therapeutic areas, including analgesia, antipsychotic activity,

neuroprotection, and oncology.
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Compoun
d

Target(s)
In Vitro
Potency
(IC50/Ki)

In Vivo
Model

In Vivo
Efficacy
(ED50/MP
E)

Key
Findings

Referenc
e(s)

cis-42
µ-Opioid

Receptor

Not

specified

Mouse

Hot-Plate

Test

13,036x

more

potent than

morphine;

29x more

potent than

fentanyl

Exhibits

potent

analgesic

activity with

a short

duration of

action.

[1]

HN58
µ-Opioid

Receptor

Not

specified

Mouse

Writhing

Test

100%

inhibition

Analgesic

effect is

reversible

by

naloxone,

suggesting

µ-opioid

receptor

involvemen

t.

[2]

Compound

1

µ-Opioid

Receptor

(Positive

Allosteric

Modulator)

Not

specified

Mouse

Writhing

Test

Augments

morphine

action at

subeffectiv

e doses;

antinocicep

tive alone

at higher

doses

Binds to an

allosteric

site on the

µ-opioid

receptor.

[3]

Compound

2

µ-Opioid

Receptor

(Positive

Allosteric

Modulator)

EC50 = 14

µM

Mouse

Writhing

Test

Antinocice

ptive

properties

Acts

primarily as

a positive

allosteric

modulator.

[3]
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Table 2: Antipsychotic Phenylpiperazine Derivatives
Compo
und

Primary
Target

5-HT2A
Ki (nM)

D2-like
Ki (nM)

5-HT1A
Ki (nM)

In Vivo
Model

Key
Finding
s

Referen
ce(s)

LASSBio

-579

5-HT2A,

D2-like,

5-HT1A

Moderate

Affinity

Moderate

Affinity

Moderate

Affinity

Apomorp

hine-

induced

climbing;

Ketamine

-induced

hyperloc

omotion

Orally

active in

rodent

models

of

schizophr

enia.

[4][5]

LASSBio

-1635

(Compou

nd 6)

5-HT2A

3-10 fold

higher

affinity

than

LASSBio

-579

No

relevant

change

No

relevant

change

Apomorp

hine-

induced

climbing;

Ketamine

-induced

hyperloc

omotion

Acts as a

5-HT2A

antagoni

st;

consider

ed a new

antipsych

otic lead.

[4]
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Compoun
d

In Vitro
Model

In Vitro
Neuropro
tection

In Vivo
Model

In Vivo
Efficacy

Key
Findings

Referenc
e(s)

Compound

9d

(Cinnama

mide-

piperidine

derivative)

Glutamate-

induced

neurotoxicit

y in SH-

SY5Y cells

Potent

activity

comparabl

e to

Fenazinel

Hypoxia

tolerance

test; Middle

Cerebral

Artery

Occlusion

(MCAO)

Moderate

activity in

both

models

Exhibits

potent

neuroprote

ction with

weak

hERG

inhibitory

activity,

suggesting

a better

safety

profile.

[6]

Piperine

MPTP-

induced

Parkinson'

s disease

mouse

model

Not

specified

MPTP-

induced

Parkinson'

s disease

mouse

model

Attenuated

motor

deficits and

cognitive

impairment

; protected

dopaminer

gic

neurons.

Exerts

neuroprote

ctive

effects via

antioxidant,

anti-

apoptotic,

and anti-

inflammato

ry

mechanism

s.

[7]

Table 4: Phenylpiperidine Derivatives as PARP-1
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Compoun
d

MDA-MB-
436 IC50
(µM)

PARP-1
IC50 (nM)

In Vitro
Assays

In Vivo
Model

Key
Findings

Referenc
e(s)

6a 8.56 ± 1.07 8.33

Colony

formation,

cell

migration,

apoptosis

assays

Not

specified

Potent

antiprolifer

ative and

PARP-1

inhibitory

activity;

induces

apoptosis.

[8]

15d 6.99 ± 2.62 12.02

Colony

formation,

cell

migration,

apoptosis

assays

Xenograft

tumor

model in

mice

Potent

antiprolifer

ative and

PARP-1

inhibitory

activity;

induces

apoptosis;

evaluated

in a

xenograft

model.

[8]

II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are the protocols for key experiments cited in the evaluation of these novel

phenylpiperidine compounds.

In Vitro Assays
1. Radioligand Binding Assays

Objective: To determine the binding affinity of a compound for a specific receptor.
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Procedure:

Prepare cell membranes expressing the target receptor (e.g., µ-opioid, 5-HT2A).

Incubate the membranes with a radiolabeled ligand (e.g., [³H]-YM-09151-2 for D2-like

receptors) and varying concentrations of the test compound.[5]

Separate bound from unbound radioligand via rapid filtration.

Quantify the radioactivity of the filters using liquid scintillation counting.

Non-specific binding is determined in the presence of a high concentration of an unlabeled

competing ligand (e.g., (±)-sulpiride).[5]

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

2. GTPγS Binding Assay

Objective: To assess the functional activity of a compound at a G-protein coupled receptor

(GPCR), determining whether it is an agonist, antagonist, or inverse agonist.

Procedure:

Incubate cell membranes expressing the target GPCR with GDP, the test compound, and

[³⁵S]GTPγS.

Agonist binding activates the G-protein, leading to the exchange of GDP for [³⁵S]GTPγS.

The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.

To determine antagonist activity, the assay is performed in the presence of a known

agonist, and the ability of the test compound to inhibit agonist-stimulated [³⁵S]GTPγS

binding is measured.[9]

3. MTT Assay for Cell Viability and Neuroprotection

Objective: To assess cell viability or the neuroprotective effect of a compound against a toxic

stimulus.
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Procedure:

Plate cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere.[6]

For neuroprotection assays, pre-treat cells with the test compound for a specified time

before adding a neurotoxin (e.g., glutamate).[6]

After incubation, add MTT solution to each well.

Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to

purple formazan crystals.

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate

reader.

Cell viability is expressed as a percentage of the control (untreated) cells.

In Vivo Assays
1. Mouse Hot-Plate Test

Objective: To evaluate the analgesic effect of a compound against a thermal stimulus.

Procedure:

Administer the test compound to mice intravenously.[1]

Place the mouse on a heated plate (e.g., 55°C) at predetermined time intervals after drug

administration.

Record the latency time for the mouse to exhibit a pain response (e.g., licking a hind paw

or jumping).

A cut-off time is set to prevent tissue damage.

An increase in the latency time compared to vehicle-treated animals indicates an

analgesic effect.
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2. Acetic Acid-Induced Writhing Test

Objective: To assess the analgesic activity of a compound against visceral pain.

Procedure:

Administer the test compound to mice intraperitoneally or orally.

After a specified pre-treatment time, inject a dilute solution of acetic acid intraperitoneally

to induce writhing (a characteristic stretching and constriction of the abdomen and hind

limbs).

Count the number of writhes over a defined period (e.g., 20 minutes).

A reduction in the number of writhes compared to the vehicle-treated group indicates an

analgesic effect.[2]

3. Middle Cerebral Artery Occlusion (MCAO) Model

Objective: To evaluate the neuroprotective effect of a compound in a model of ischemic

stroke.[6]

Procedure:

Anesthetize the animal (e.g., mouse or rat).

Make a midline neck incision and expose the common carotid artery.

Introduce a filament into the internal carotid artery to occlude the origin of the middle

cerebral artery.

After a defined period of occlusion (e.g., 1-2 hours), withdraw the filament to allow for

reperfusion.

Administer the test compound before, during, or after the ischemic insult.

Assess neurological deficits and measure the infarct volume in the brain at a later time

point (e.g., 24 hours).
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III. Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can enhance

understanding. The following diagrams, generated using Graphviz, illustrate key signaling

pathways and workflows relevant to the evaluation of phenylpiperidine compounds.
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Caption: Opioid Receptor Signaling Pathway
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In Vivo Analgesic Evaluation Workflow
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Caption: In Vivo Analgesic Evaluation Workflow
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Caption: PARP-1 Inhibition and Apoptosis Pathway

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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